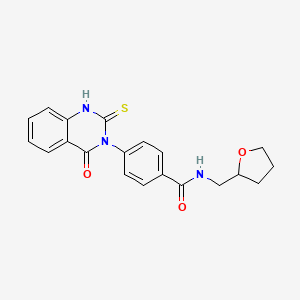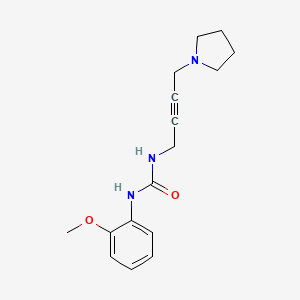
1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as MPBU, is a compound that has been widely studied for its potential uses in scientific research.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Approaches
The synthesis of related urea derivatives often involves multistep processes, including carbonylation reactions, amine coupling, and subsequent modifications to introduce specific functional groups. These methods are crucial for the preparation of compounds with desired chemical properties and biological activities. For instance, Antonia A. Sarantou and G. Varvounis (2022) demonstrated a synthesis method for a similar urea compound, highlighting the efficiency of their approach through yield optimization and structural confirmation via spectroscopic techniques (Sarantou & Varvounis, 2022).
Biological Evaluation and Applications
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including those related to the specified compound, have been evaluated for their biological activities, such as enzyme inhibition and anticancer effects. The structural modifications in these compounds contribute to their interaction with biological targets, leading to potential therapeutic applications. For example, studies on similar compounds have explored their roles as kinase inhibitors, highlighting their potential in cancer therapy and other diseases (Chen et al., 2010).
Material Science and Polymerization
Electrochromic Materials
The incorporation of urea derivatives into polymeric materials has been explored for applications in electrochromic devices. These materials demonstrate significant changes in optical properties in response to electric fields, making them suitable for displays and smart windows. The synthesis and characterization of related compounds contribute to the development of new materials with enhanced performance (Su, Chang, & Wu, 2017).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-15-9-3-2-8-14(15)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTMAOUTNAHUAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

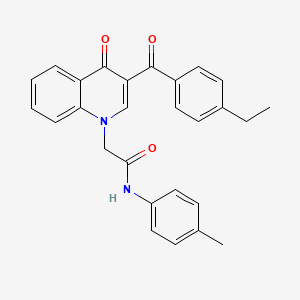


![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
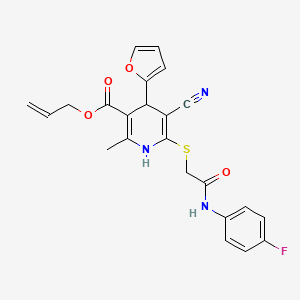
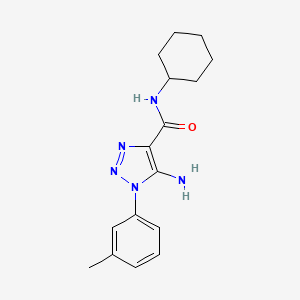
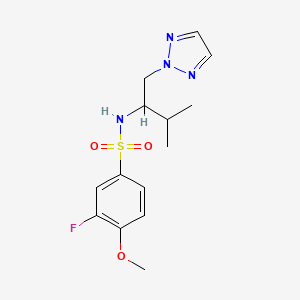

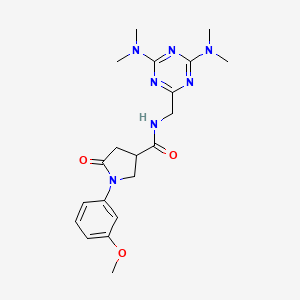
![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
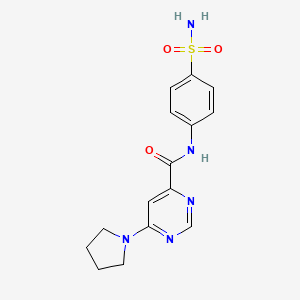
![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)
